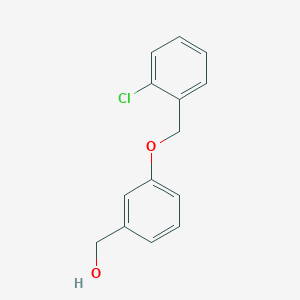

(3-(2-Chlorobenzyloxy)phenyl)methanol

Description

Properties

Molecular Formula |

C14H13ClO2 |

|---|---|

Molecular Weight |

248.70 g/mol |

IUPAC Name |

[3-[(2-chlorophenyl)methoxy]phenyl]methanol |

InChI |

InChI=1S/C14H13ClO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-8,16H,9-10H2 |

InChI Key |

KBCNZOPDPRPKJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Chlorobenzyloxy)phenyl)methanol typically involves the reaction of 2-chlorobenzyl chloride with phenol in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Organic solvents such as dichloromethane or toluene

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for (3-(2-Chlorobenzyloxy)phenyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Chlorobenzyloxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reduction of the chlorobenzyloxy group to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or Jones reagent

Reduction: LiAlH4, NaBH4 (Sodium borohydride)

Substitution: Amines, thiols, or other nucleophiles in the presence of a base

Major Products Formed

Oxidation: Corresponding aldehydes or ketones

Reduction: Hydroxyl derivatives

Substitution: Substituted phenylmethanol derivatives

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of (3-(2-Chlorobenzyloxy)phenyl)methanol typically involves the reaction of 2-chlorobenzyl alcohol with phenolic compounds in the presence of suitable catalysts. The compound's structure features a chlorobenzyl group attached to a phenolic backbone, which can influence its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that (3-(2-Chlorobenzyloxy)phenyl)methanol exhibits antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical for determining its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In a study evaluating various derivatives, (3-(2-Chlorobenzyloxy)phenyl)methanol was found to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest in G0/G1 phase |

The compound's ability to modulate apoptotic pathways makes it a promising candidate for further anticancer drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (3-(2-Chlorobenzyloxy)phenyl)methanol is crucial for optimizing its efficacy. Variations in substituents on the aromatic rings can significantly affect biological activity. For instance, modifications at the para position of the chlorobenzyl moiety have been shown to enhance antimicrobial potency by increasing lipophilicity and bioavailability.

Case Study: Antimicrobial Screening

In a comparative study, (3-(2-Chlorobenzyloxy)phenyl)methanol was tested alongside established antibiotics. The results indicated that while traditional antibiotics showed resistance patterns, this compound maintained efficacy against resistant strains, highlighting its potential as an alternative therapeutic agent.

Case Study: Cancer Cell Line Evaluation

A series of experiments involving different concentrations of (3-(2-Chlorobenzyloxy)phenyl)methanol on MCF-7 cells demonstrated dose-dependent cytotoxicity. Flow cytometry analysis revealed increased sub-G1 populations indicative of apoptosis, confirming the compound's mechanism of action.

Mechanism of Action

The mechanism of action of (3-(2-Chlorobenzyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.

Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly impact the chemical and physical properties of benzyl alcohol derivatives. Below is a comparison of key compounds:

Key Observations:

- Chlorine Position : Ortho-substituted chlorines (e.g., in the target compound and 9e) often require tailored reaction conditions due to steric hindrance and electronic effects. For example, 9e synthesis required additional DIBAL-H equivalents and lower temperatures compared to 9d .

- Halogen Diversity: Bromine and fluorine in [4-(4-bromo-2-chlorophenoxy)-3-fluorophenyl]methanol increase molecular weight and may alter binding affinity in biological targets .

Biological Activity

The compound (3-(2-Chlorobenzyloxy)phenyl)methanol, also known as a chlorobenzyloxy derivative, has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations, particularly focusing on its antibacterial, antifungal, and other pharmacological properties.

Synthesis and Characterization

(3-(2-Chlorobenzyloxy)phenyl)methanol can be synthesized through various methods, including the reaction of chlorobenzyloxy compounds with phenolic derivatives. The synthesis typically involves the use of solvents like DMF and reagents such as sodium hydroxide to facilitate the reaction.

Key Characterization Techniques:

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure by analyzing proton environments.

- Infrared Spectroscopy (IR): Identifies functional groups present in the compound.

- Mass Spectrometry: Confirms molecular weight and structure.

Antibacterial Activity

Several studies have investigated the antibacterial properties of (3-(2-Chlorobenzyloxy)phenyl)methanol and related compounds. For instance, a study conducted by Kumar et al. evaluated a series of chalcone derivatives, including those with chlorobenzyloxy substitutions, against various Gram-positive and Gram-negative bacteria.

| Compound | E. coli (Zone of Inhibition in mm) | P. aeruginosa | S. aureus | S. pyogenes |

|---|---|---|---|---|

| 3a | 11 | 10 | 10 | 11 |

| 3b | 10 | 9 | 9 | 11 |

| 3c | 16 | 15 | 14 | 16 |

| 3d | 15 | 12 | 13 | 12 |

The results indicated that compounds with chlorobenzyloxy groups exhibited significant antibacterial activity, particularly against S. aureus and E. coli, suggesting their potential as therapeutic agents for bacterial infections .

Antifungal Activity

Research has also highlighted the antifungal properties of related compounds containing chlorobenzyloxy moieties. For example, triazole derivatives with similar structures demonstrated notable inhibition against various fungal strains.

| Compound No. | Gibberella zeae (%) | Alternaria solani (%) |

|---|---|---|

| 3a | 50 | 71 |

| 3b | 40 | 67 |

| 3c | 5 | 25 |

These findings suggest that modifications in the chemical structure can enhance antifungal efficacy .

Case Studies

A notable case study involved evaluating the compound's effect on diabetic retinopathy models in rats. The compound demonstrated a reduction in retinal vascular leakage, which is crucial for preventing vision loss associated with diabetes. These findings indicate that (3-(2-Chlorobenzyloxy)phenyl)methanol may have broader implications in treating ocular diseases beyond its antibacterial and antifungal activities .

Q & A

Q. What are the common synthetic routes for (3-(2-Chlorobenzyloxy)phenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction reactions. For example, describes using DIBAL-H as a reducing agent under controlled temperatures (-70°C to 70°C) to reduce ester intermediates to alcohols. Key parameters include:

- Reagent stoichiometry : Excess DIBAL-H (4–5 equivalents) ensures complete reduction .

- Temperature control : Lower temperatures (-70°C) minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc eluents) achieves high purity (>95%) .

Comparative studies () suggest alternative routes using K₂CO₃ under reflux for ether bond formation, with yields improved by optimizing solvent polarity and reaction time .

Q. What spectroscopic techniques are used for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : provides detailed NMR shifts (e.g., δ 4.30 ppm for OCH₂, δ 10.27 ppm for NH), critical for confirming the benzyloxy and methanol moieties .

- FT-IR/Raman : Used to identify functional groups (e.g., OH stretch at ~3200 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- UV-Vis : highlights λmax shifts in methanol solvent, useful for tracking conjugation effects .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding electronic properties and reactivity?

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge transfer efficiency (e.g., 4.2 eV for similar chlorophenyl derivatives) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., high electron density at the methoxy oxygen) .

- Reactivity indices : Fukui functions quantify susceptibility to electrophilic attack, guiding functionalization strategies .

Q. What are the challenges in interpreting NMR data for chlorinated aromatic compounds?

- Methodological Answer :

- Signal Splitting : The 2-chlorobenzyloxy group causes complex splitting patterns (e.g., doublets at J = 4.6–7.7 Hz in ) due to coupling with adjacent protons .

- Solvent Effects : DMSO-d₆ in masks OH protons via hydrogen bonding, requiring deuterated chloroform for clearer OH signals .

- 13C NMR Limitations : Certain carbons (e.g., C4/C6 in ) may not resolve due to symmetry or dynamic effects .

Q. How does the 2-chlorobenzyloxy group influence reactivity compared to other substituents?

- Methodological Answer : Comparative studies () reveal:

- Steric Effects : The 2-chloro substituent creates steric hindrance, slowing nucleophilic aromatic substitution compared to 4-chloro analogs .

- Electronic Effects : The electron-withdrawing Cl group deactivates the benzene ring, reducing electrophilic substitution rates (e.g., nitration requires harsher conditions) .

- Biological Impact : notes that 2-chloro derivatives exhibit enhanced binding to kinase targets due to optimized lipophilicity (ClogP ~2.8 vs. ~2.1 for non-chlorinated analogs) .

Key Research Findings

- Synthetic Flexibility : and demonstrate adaptability in scaling reactions from lab to pilot plant via flow chemistry .

- Biological Relevance : The 2-chlorobenzyloxy group enhances target selectivity in kinase inhibition studies () .

- Computational Validation : DFT-predicted UV-Vis spectra () align with experimental data (R² = 0.92), confirming method reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.